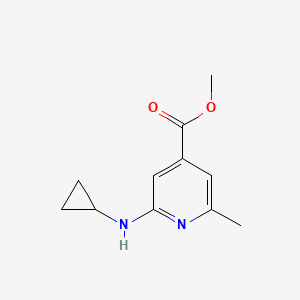
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has been studied for its potential applications in scientific research. It is a highly polar compound, with a molecular weight of 291.7 g/mol, and is soluble in water and ethanol. This compound has been found to have several biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.
Scientific Research Applications
Supramolecular Features and Crystal Engineering
A study by Mandal and Patel (2018) explores the molecular structures of isomeric compounds similar to "2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione", focusing on their supramolecular features. The research investigates how chloro substitutions influence the crystal packing through a broad spectrum of halogen-mediated weak interactions, stabilizing the crystal structures via strong N−H⋯O hydrogen bonds and various weak, non-classical hydrogen bonds. These interactions are either chiral self-discriminatory or chiral self-recognizing in nature, contributing to the understanding of molecular recognition and assembly in crystal engineering (Mandal & Patel, 2018).
Organic Synthesis and Reactivity
Research on the reactivity of isomeric isoquinolinols by Koltunov et al. (2002) unveils selective ionic hydrogenation processes and electrophilic reactions under superacidic conditions, leading to various isoquinolinone derivatives. This study highlights the potential for synthesizing complex molecular structures from simpler isoquinolinol precursors, which could be instrumental in synthesizing pharmaceuticals and natural product analogues (Koltunov et al., 2002).
Catalysis and Synthetic Applications
Yamamoto and colleagues (2009) detail the activation of 2-alkynyl-1-methylene azide aromatics with iodine and gold-silver catalysts to produce isoquinolines and their derivatives. The findings offer insights into the catalytic mechanisms involving alkyne activation, showcasing the versatility of these compounds in organic synthesis. The study underscores the importance of electrophile coordination in determining product outcomes, which is crucial for developing new catalytic reactions and synthetic strategies (Yamamoto et al., 2009).
Antitumor Activity
Mukherjee et al. (2011) synthesized and evaluated a series of chloroalkyl 1H-benz[de]isoquinoline-1,3-diones for their antitumor activity, identifying compounds with significant cytotoxicity against various human tumor cell lines. This research contributes to the development of new potential antineoplastic agents, showcasing the therapeutic applications of isoquinolinedione derivatives in cancer treatment (Mukherjee et al., 2011).
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-3-4-11(8-13)10-18-15(19)9-12-5-1-2-7-14(12)16(18)20/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMMSJCFWLKFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324394 |
Source


|
| Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione | |
CAS RN |
341965-94-4 |
Source


|
| Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2955855.png)


![1-(4-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2955858.png)
![4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2955862.png)
![2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2955865.png)
![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)


![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)

![(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955872.png)

![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)